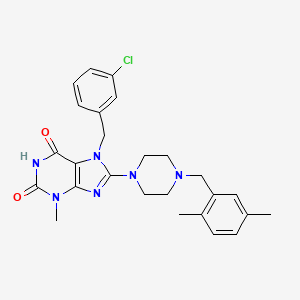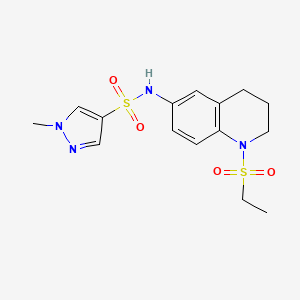
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonyl derivative, which is a class of organic compounds used in medicine and agriculture . The sulfonyl group consists of a sulfur atom bonded to two oxygen atoms and connected to an organic substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonyl derivatives are generally synthesized through substitution reactions involving sulfonyl chlorides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonyl groups can influence properties like solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Biological Activity and Potential Applications
PNMT Inhibitory Potency and Selectivity :Compounds similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide have been evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), showing significant selectivity and potency. These inhibitors have been predicted to penetrate the blood-brain barrier, indicating potential for central nervous system applications (Grunewald et al., 2005).
Sulfonamide Hybrids :The sulfonamide group, a key feature in the compound , is part of a wide variety of pharmacological agents with activities such as antibacterial, anti-carbonic anhydrase, antitumor, and others. Recent advances in sulfonamide hybrids have been explored, highlighting the diverse biological activities these compounds can exhibit (Ghomashi et al., 2022).
Anticancer Potential :A study on aromatic sulfonamides containing a condensed piperidine moiety, which shares structural similarities with the compound , demonstrated potential oxidative stress-inducing anticancer activities. These compounds showed cytotoxic effects on various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Madácsi et al., 2013).
Bioconversion and Metabolite Preparation :In drug metabolism studies, similar compounds have been subjected to bioconversion processes to generate mammalian metabolites. This approach facilitates the structural characterization of metabolites, which is crucial for understanding the pharmacokinetics and dynamics of drug candidates (Zmijewski et al., 2006).
CNS Disorders Treatment :Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, similar in structural functionality to the compound , has indicated their potential as selective 5-HT7 receptor ligands or multifunctional agents. This suggests a possibility for their application in the treatment of complex diseases affecting the central nervous system (Canale et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-15(12)19)17-25(22,23)14-10-16-18(2)11-14/h6-7,9-11,17H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDEKHSFJSPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chlorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2849844.png)
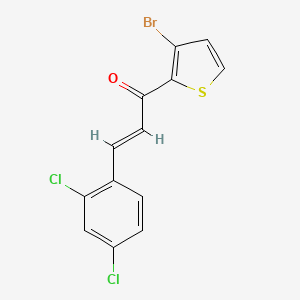

![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)
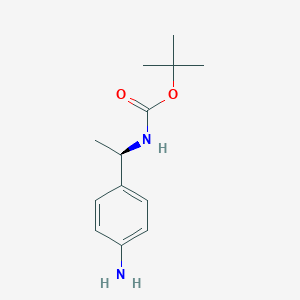
![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)
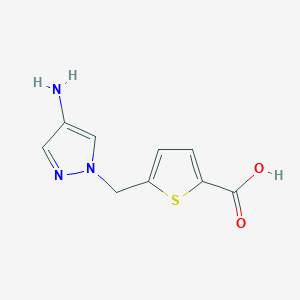


![3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide](/img/structure/B2849859.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2849860.png)

![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)
